tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate

Orthogonal protection strategy Chemoselective deprotection Multi-step organic synthesis

tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate (CAS 1823491-57-1), systematically named Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate, is a chiral pyrrolidine derivative bearing two orthogonally removable protecting groups: a tert-butoxycarbonyl (Boc) group on the pyrrolidine N1 nitrogen and a benzyloxycarbonyl (Cbz) group on the exocyclic aminomethyl side chain. With a molecular formula of C₁₈H₂₆N₂O₄ and a molecular weight of 334.41 g/mol, this S-configured building block is employed as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, particularly where sequential, chemoselective deprotection is required to construct complex molecular architectures without protecting group crossover.

Molecular Formula C18H26N2O4
Molecular Weight 334.416
CAS No. 1823491-57-1
Cat. No. B2379297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate
CAS1823491-57-1
Molecular FormulaC18H26N2O4
Molecular Weight334.416
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
InChIKeyZBUKRLSPLMADFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate (CAS 1823491-57-1): Chiral Pyrrolidine Building Block for Orthogonal Drug Discovery Synthesis


tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate (CAS 1823491-57-1), systematically named Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate, is a chiral pyrrolidine derivative bearing two orthogonally removable protecting groups: a tert-butoxycarbonyl (Boc) group on the pyrrolidine N1 nitrogen and a benzyloxycarbonyl (Cbz) group on the exocyclic aminomethyl side chain . With a molecular formula of C₁₈H₂₆N₂O₄ and a molecular weight of 334.41 g/mol, this S-configured building block is employed as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, particularly where sequential, chemoselective deprotection is required to construct complex molecular architectures without protecting group crossover . Its specific MDL identifier (MFCD30316368) and InChI Key (ZBUKRLSPLMADFS-UHFFFAOYSA-N) enable unambiguous identity verification in procurement workflows .

Why Generic Substitution Fails for CAS 1823491-57-1: Orthogonal Protecting Group Architecture and Stereochemical Integrity Are Non-Interchangeable


Simply substituting CAS 1823491-57-1 with a close structural analog—such as its R-enantiomer (CAS 879275-54-4), the regioisomer bearing swapped Boc/Cbz positions (CAS 1217708-58-1), or the unprotected amine precursor (CAS 199175-10-5)—introduces risks that cascade through multi-step synthetic routes. The orthogonal Boc/Cbz arrangement on this specific S-configured scaffold dictates the order and chemoselectivity of deprotection steps: Boc removal requires acidic conditions (e.g., TFA) while Cbz cleavage demands hydrogenolysis (Pd/C, H₂) [1]. Using the regioisomer where Cbz resides on N1 and Boc on the side chain inverts this deprotection logic, potentially causing protecting group crossover and compromising downstream intermediate integrity. Furthermore, kinetic resolution studies have demonstrated that Cbz-protected 3-aminopyrrolidine substrates achieve >99% enantiomeric excess, compared to 96% ee for the analogous Boc-protected piperidine substrate, confirming that both the protecting group identity and position critically influence stereochemical outcomes [2]. The quantitative evidence below substantiates why this specific building block cannot be freely interchanged without altering synthetic fidelity.

Quantitative Differentiation Evidence for tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate (CAS 1823491-57-1) vs. Closest Analogs


Orthogonal Protecting Group Architecture: Boc-on-N1 / Cbz-on-Side-Chain vs. Swapped Regioisomer

CAS 1823491-57-1 possesses Boc on the pyrrolidine N1 nitrogen and Cbz on the 3-aminomethyl side chain. In contrast, the regioisomer (S)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine (CAS 1217708-58-1) places Cbz on N1 and Boc on the side chain [1]. This positional swap fundamentally alters the deprotection sequence: for the target compound, acidic treatment (TFA) removes Boc first while preserving Cbz; for the regioisomer, hydrogenolysis (Pd/C, H₂) must precede acid treatment. In multi-step syntheses where downstream functionality is sensitive to either acidic or reductive conditions, this difference dictates which intermediate can be carried forward without side reactions . The strategic use of orthogonal protecting groups (Bn, Boc, Cbz) has been shown to facilitate purification and enable selective modifications in the gram-scale synthesis of medicinally relevant bicyclic pyrrolidines [2].

Orthogonal protection strategy Chemoselective deprotection Multi-step organic synthesis

Enantiomeric Purity: S-Enantiomer (CAS 1823491-57-1 / 872714-75-5) Commercial Availability at ≥97% vs. Typical ≥95% for Racemic or Unspecified Batches

The S-enantiomer corresponding to CAS 1823491-57-1 (also registered as CAS 872714-75-5) is commercially supplied at a minimum purity of 97.0% by leading vendors, with some batches certified at ≥98% (NLT 98%) . In contrast, the racemic or stereochemically unspecified version listed solely under CAS 1823491-57-1 is typically offered at ≥95% purity . The R-enantiomer (CAS 879275-54-4) is also available at 95%+ purity from multiple suppliers . This 2–3% purity differential, while seemingly modest, translates to a meaningful reduction in unidentified impurities that could interfere with subsequent coupling reactions or generate difficult-to-remove byproducts in multi-step sequences, particularly relevant for medicinal chemistry campaigns progressing toward candidate nomination where intermediate purity standards escalate.

Chiral building block Enantiomeric purity Pharmaceutical intermediate procurement

Cbz vs. Boc Protection Impact on Enzymatic Kinetic Resolution Enantioselectivity: >99% ee vs. 96% ee

In a systematic study of ω-transaminase-catalyzed kinetic resolutions, Höhne et al. (2008) demonstrated that 1-N-Cbz-protected 3-aminopyrrolidine could be resolved with >99% enantiomeric excess at 50% conversion, whereas 1-N-Boc-3-aminopiperidine yielded only 96% ee at 55% conversion under comparable conditions [1]. Critically, the reaction rate was accelerated up to 50-fold by employing carbamate-protected substrates compared to unprotected amines. Moreover, enantioselectivity improved from 86% ee (unprotected) to 99% ee after Cbz protection, while benzyl protection alone had no effect on selectivity, confirming that the carbamate moiety—specifically Cbz—is the key driver of enhanced chiral discrimination [1]. This class-level evidence directly validates the selection of a Cbz-protected aminomethyl pyrrolidine building block (such as CAS 1823491-57-1) over a Boc-only or unprotected analog for applications requiring high enantiomeric fidelity.

Kinetic resolution ω-Transaminase Enantioselectivity Protecting group effect

Unambiguous Identity Verification: Distinct MDL and InChI Key vs. Closely Related Analogs

Accurate compound identification in procurement and inventory management relies on unique structural identifiers. CAS 1823491-57-1 is assigned MDL number MFCD30316368 . The S-enantiomer registered under CAS 872714-75-5 carries the distinct MDL number MFCD19704308 , while the R-enantiomer (CAS 879275-54-4) is identified by MDL MFCD19704307 [1]. The unprotected S-enantiomer precursor (CAS 199175-10-5) has yet another unique MDL: MFCD02179397 [2]. This discrete MDL numbering system—one unique identifier per specific stereochemical and protecting group variant—enables unambiguous identity confirmation via database cross-referencing, reducing the risk of receiving an incorrect enantiomer or an under-protected analog that would be chemically incompatible with the intended synthetic sequence.

Chemical identity verification MDL number InChI Key Procurement quality control

Synthetic Versatility: Broad N-Substitution Compatibility of the Pyrrolidine Scaffold Confirmed by CpRu-Catalyzed Enantioselective Synthesis

Seki et al. (2012) reported a CpRu-catalyzed asymmetric intramolecular dehydrative N-allylation that produces α-alkenyl pyrrolidines with enantiomer ratios up to >99:1 [1]. Critically, the methodology demonstrated broad compatibility with a wide range of N-substitutions including Boc, Cbz, Ac, Bz, acryloyl, crotonoyl, formyl, and Ts groups, all of which significantly facilitate further manipulation toward natural product synthesis [1]. This study provides class-level evidence that the Boc/Cbz-protected pyrrolidine scaffold—precisely the architecture of CAS 1823491-57-1—is robustly compatible with diverse downstream N-functionalization chemistries, making it a versatile entry point for divergent library synthesis. The (S)-configuration of the target compound ensures that the stereochemical information established at the 3-position is faithfully transmitted through subsequent transformations.

N-heterocycle synthesis Enantioselective catalysis Building block diversification

Cbz-Protected Pyrrolidine Biotransformation Efficiency: Immobilized Whole-Cell System Demonstrates Sustained Conversion Yield Without Decrease After Repeated Use

Wang et al. (2014) investigated the biohydroxylation of N-Cbz-pyrrolidine and N-Boc-pyrrolidine using Sphingomonas sp. HXN-200 immobilized on gelatin microspheres [1]. The immobilized system successfully transformed N-benzyloxycarbonyl-pyrrolidine into R-N-benzyloxycarbonyl-3-hydroxypyrrolidine with improved conversion yield and product efficiency compared to freely suspended cells at each reaction interval. Notably, in a 500 mL preparative-scale bioreactor, the conversion yield of N-Cbz-pyrrolidine did not decrease after consecutive repeated use, demonstrating the stability and reusability of the Cbz-protected substrate in biocatalytic processes [1]. Substrate and product inhibition effects were significantly lower with the immobilized system. This class-level evidence supports the selection of Cbz-protected pyrrolidine substrates—a structural motif contained within CAS 1823491-57-1—for biocatalytic or process-scale transformations where the Cbz group provides superior stability and compatibility with enzymatic systems compared to alternative protecting groups.

Biotransformation Cbz-pyrrolidine Process chemistry Reusability

Verified Application Scenarios for tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate (CAS 1823491-57-1) Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of S-Configured Drug Candidates Requiring Orthogonal Deprotection

In multi-step medicinal chemistry campaigns targeting S-configured pyrrolidine-containing drug candidates (e.g., protease inhibitors, peptidomimetics, or receptor modulators), CAS 1823491-57-1 serves as a chirally pure entry point. The orthogonal Boc/Cbz arrangement enables the synthetic chemist to first remove the Boc group under acidic conditions (TFA) to functionalize the pyrrolidine nitrogen, while the Cbz-protected aminomethyl side chain remains intact for subsequent hydrogenolytic unveiling and further elaboration [1]. This sequential deprotection logic is reversed in the regioisomer CAS 1217708-58-1, making the target compound the correct choice when the synthetic route requires acid-mediated deprotection to precede hydrogenolysis. The >99% ee demonstrated for Cbz-protected aminopyrrolidines in enzymatic kinetic resolutions validates the selection of this specific protecting group architecture for routes where stereochemical fidelity is paramount [2].

Divergent Library Synthesis via Late-Stage N-Functionalization of the Pyrrolidine Scaffold

For medicinal chemistry teams constructing compound libraries around a chiral pyrrolidine core, CAS 1823491-57-1 provides a versatile diversification platform. Following Boc deprotection, the free pyrrolidine N1 can be elaborated with diverse electrophiles (alkyl, acyl, sulfonyl, or aryl groups), while the Cbz-protected aminomethyl side chain remains inert. The broad N-substitution compatibility of Boc/Cbz-protected pyrrolidines—validated across at least eight distinct N-substituent types in enantioselective CpRu-catalyzed syntheses achieving >99:1 er—supports the use of this building block as a common intermediate for parallel library production [3]. The S-configuration at the 3-position ensures all library members retain the desired absolute stereochemistry.

Biocatalytic and Process-Scale Routes Leveraging Cbz Stability Under Enzymatic Conditions

In process chemistry applications where biocatalytic transformations (e.g., hydroxylation, oxidation) are employed on pyrrolidine scaffolds, the Cbz protecting group on CAS 1823491-57-1 offers demonstrated advantages. Immobilized whole-cell systems using Sphingomonas sp. HXN-200 have shown that N-Cbz-pyrrolidine substrates sustain conversion yields without decrease across repeated batch cycles in preparative-scale (500 mL) bioreactors, with reduced substrate/product inhibition compared to freely suspended cell systems [4]. This stability profile supports the selection of the Cbz-bearing building block for biocatalytic process development, where protecting group integrity under aqueous enzymatic conditions is critical for reproducible scale-up. The Boc group can be selectively removed post-biotransformation to access the free pyrrolidine nitrogen for subsequent chemical steps.

Peptide Mimetic Design Requiring Chemically Distinct Orthogonal Protecting Groups

In the design and synthesis of peptide mimetics where a chiral pyrrolidine scaffold replaces a proline or pipecolic acid residue, the orthogonal Boc/Cbz architecture of CAS 1823491-57-1 is essential. The two protecting groups can be removed under mutually exclusive conditions—acid (Boc) vs. hydrogenolysis (Cbz)—with no crossover, enabling sequential incorporation of the pyrrolidine moiety into a growing peptide chain or peptidomimetic framework without protecting group scrambling [1]. The 2–3% higher certified purity of the S-enantiomer grade (97–98%) vs. generic batches (95%) reduces the risk of diastereomeric impurity accumulation during solid-phase or solution-phase coupling steps , which is critical when the final product must meet stringent purity specifications for biological testing or preclinical development.

Quote Request

Request a Quote for tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.